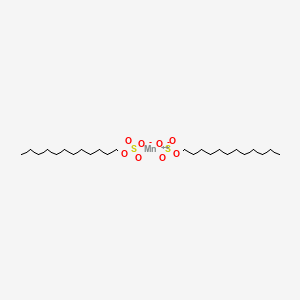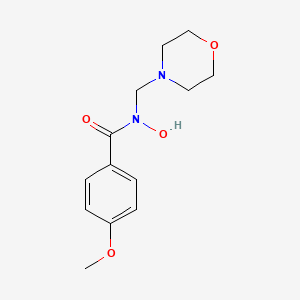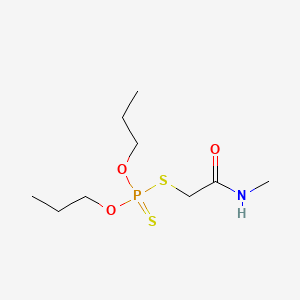
Barium--sulfanylideneiron (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barium–sulfanylideneiron (1/1) typically involves the reaction of barium salts with iron sulfide under controlled conditions. One common method is the solid-state reaction, where barium carbonate and iron sulfide are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
BaCO3+FeS→BaFeS2+CO2
Industrial Production Methods
Industrial production of barium–sulfanylideneiron (1/1) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of high-temperature furnaces and controlled atmospheres is common in industrial settings to achieve the desired product.
化学反应分析
Types of Reactions
Barium–sulfanylideneiron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Barium–sulfanylideneiron (1/1) can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides and sulfates.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide, resulting in the formation of elemental iron and barium sulfide.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. For example, reacting barium–sulfanylideneiron (1/1) with halogens can lead to the formation of halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce barium sulfate and iron oxide, while reduction may yield elemental iron and barium sulfide.
科学研究应用
Barium–sulfanylideneiron (1/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a precursor in the synthesis of other barium and iron-based compounds. It is also studied for its unique electronic and magnetic properties.
Biology: Research is ongoing to explore the potential biological applications of barium–sulfanylideneiron (1/1), including its use in imaging and diagnostic techniques.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery and cancer treatment.
Industry: Barium–sulfanylideneiron (1/1) is used in the production of advanced materials, including ceramics and electronic components. Its magnetic properties make it suitable for use in magnetic storage devices and sensors.
作用机制
The mechanism of action of barium–sulfanylideneiron (1/1) involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily due to its ability to undergo redox reactions and interact with other molecules. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Barium–sulfanylideneiron (1/1) can be compared with other similar compounds, such as barium sulfate, barium chloride, and iron sulfide. Each of these compounds has unique properties and applications:
Barium Sulfate (BaSO₄): Used primarily as a contrast agent in medical imaging and as a pigment in paints.
Barium Chloride (BaCl₂): Commonly used in laboratory settings for chemical analysis and in the production of other barium compounds.
Iron Sulfide (FeS): Used in the production of sulfuric acid and as a precursor in the synthesis of other iron-based compounds.
Barium–sulfanylideneiron (1/1) stands out due to its unique combination of barium and iron, which imparts distinct electronic, magnetic, and chemical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
37367-83-2 |
|---|---|
分子式 |
BaFeS |
分子量 |
225.24 g/mol |
InChI |
InChI=1S/Ba.Fe.S |
InChI 键 |
DIHQAWFJSGQWKQ-UHFFFAOYSA-N |
规范 SMILES |
S=[Fe].[Ba] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)


![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)



![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)

